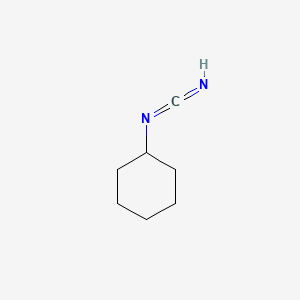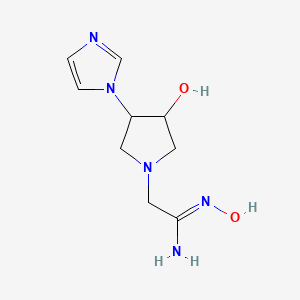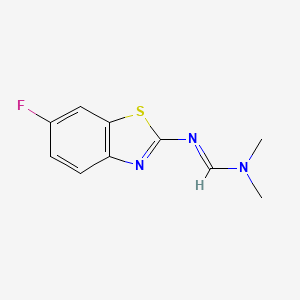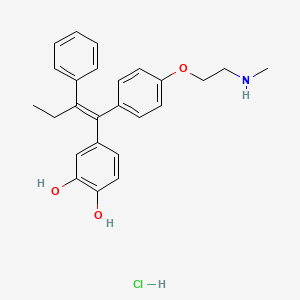![molecular formula C7H4F5NO B13431427 [2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)
[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which include high thermal stability, resistance to oxidation, and significant electronegativity. These properties make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Umemoto reaction, which involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of fluorinated pyridines, including [2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol, often employs continuous flow reactors to maintain consistent reaction conditions and improve scalability . The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the synthesis process.
化学反应分析
Types of Reactions
[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted pyridines.
科学研究应用
[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Explored for its potential use in drug development due to its unique pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with enhanced thermal and chemical stability.
作用机制
The mechanism of action of [2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific application .
相似化合物的比较
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar structure but lacks the hydroxyl group.
2,4-Difluoropyridine: Contains two fluorine atoms but lacks the trifluoromethyl group.
3-Trifluoromethylpyridine: Contains the trifluoromethyl group but lacks the additional fluorine atoms.
Uniqueness
[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol is unique due to the combination of multiple fluorine atoms and a hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C7H4F5NO |
|---|---|
分子量 |
213.10 g/mol |
IUPAC 名称 |
[2,6-difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H4F5NO/c8-5-1-4(7(10,11)12)3(2-14)6(9)13-5/h1,14H,2H2 |
InChI 键 |
YOIBBRWZDDHRSD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(N=C1F)F)CO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R,7R)-3-((4-Carboxypyridin-1-ium-1-yl)methyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13431349.png)

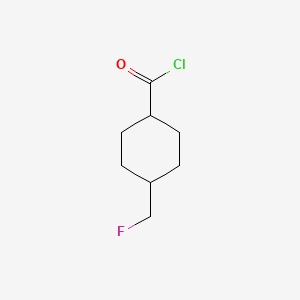
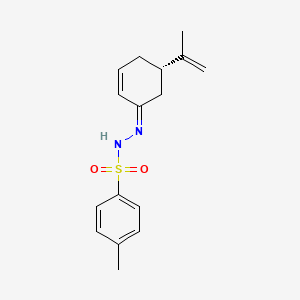

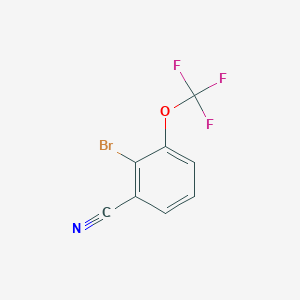
![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)
![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)

